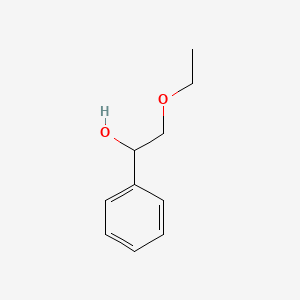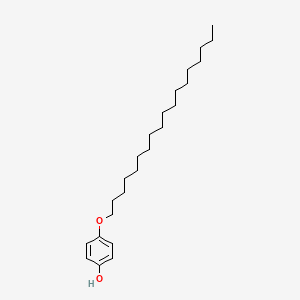
4-(Octadecyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octadecyloxy)phenol is an organic compound with the molecular formula C24H42O2. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is characterized by the presence of an octadecyloxy group (a long alkyl chain with 18 carbon atoms) attached to the phenol ring, which imparts unique properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecyloxy)phenol typically involves the nucleophilic aromatic substitution reaction. This reaction occurs when a nucleophile replaces a leaving group on an aromatic ring. In this case, the phenol group undergoes substitution with an octadecyloxy group. The reaction conditions often require a strong base and a suitable solvent to facilitate the substitution .
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves the use of advanced catalytic processes and high-pressure reactors. These methods ensure high yield and purity of the final product. The specific details of the industrial production process for this compound are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octadecyloxy)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while electrophilic substitution can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
4-(Octadecyloxy)phenol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(Octadecyloxy)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the long alkyl chain can interact with lipid membranes, altering their properties and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol (C6H5OH): The parent compound of phenolic compounds, known for its antiseptic properties.
4-Hexylresorcinol (C12H18O2): A phenolic compound with a shorter alkyl chain, used as an antiseptic and in mouthwashes.
4-(Decyloxy)phenol (C16H26O2): Similar structure with a shorter alkyl chain, used in various industrial applications.
Uniqueness
4-(Octadecyloxy)phenol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced stability .
Propriétés
Numéro CAS |
67399-92-2 |
|---|---|
Formule moléculaire |
C24H42O2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
4-octadecoxyphenol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24/h18-21,25H,2-17,22H2,1H3 |
Clé InChI |
ZKWFHUYRPNGFQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12290365.png)

![(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12290374.png)
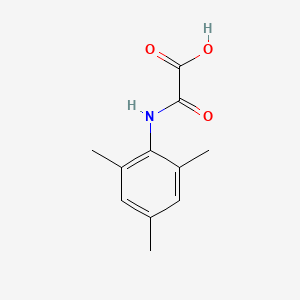
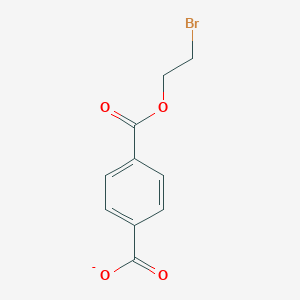

![(1-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12290421.png)

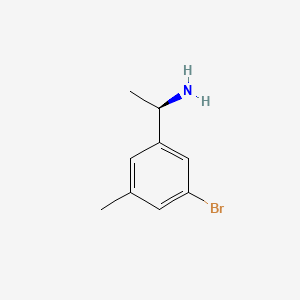
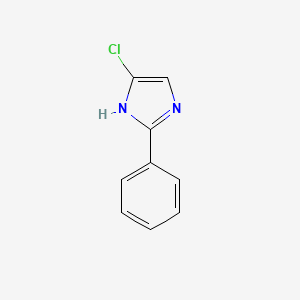
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12290433.png)
